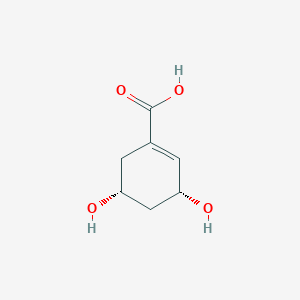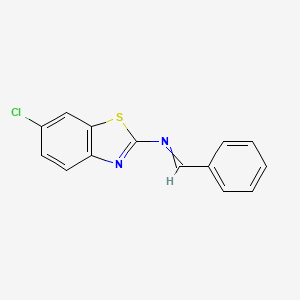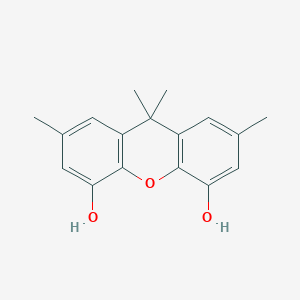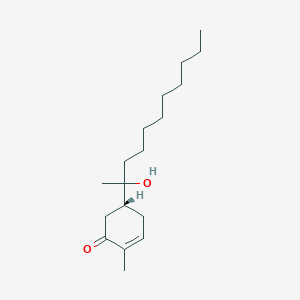
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5R)-: is an organic compound with a complex structure. It is characterized by a cyclohexenone ring substituted with a hydroxy-methyldecyl group and a methyl group. The (5R) configuration indicates the specific stereochemistry of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5R)- typically involves multiple steps:
Formation of the Cyclohexenone Ring: This can be achieved through the Robinson annulation reaction, which combines a ketone and an α,β-unsaturated carbonyl compound.
Introduction of the Hydroxy-Methyldecyl Group: This step may involve the use of Grignard reagents or organolithium compounds to introduce the hydroxy-methyldecyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Tosyl chloride, mesyl chloride
Major Products
Oxidation: Formation of a ketone
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5R)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyclohexenone ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5S)-: The (5S) isomer has a different stereochemistry, which can affect its biological activity and chemical properties.
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-ethyl-, (5R)-: The presence of an ethyl group instead of a methyl group can lead to differences in reactivity and biological effects.
Uniqueness
The unique combination of the hydroxy-methyldecyl group and the specific (5R) configuration gives 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5R)- distinct chemical and biological properties. Its specific stereochemistry can influence its interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
383877-59-6 |
|---|---|
Fórmula molecular |
C18H32O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
(5R)-5-(2-hydroxyundecan-2-yl)-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C18H32O2/c1-4-5-6-7-8-9-10-13-18(3,20)16-12-11-15(2)17(19)14-16/h11,16,20H,4-10,12-14H2,1-3H3/t16-,18?/m1/s1 |
Clave InChI |
IIFAIQXAEXUOHZ-PYUWXLGESA-N |
SMILES isomérico |
CCCCCCCCCC(C)([C@@H]1CC=C(C(=O)C1)C)O |
SMILES canónico |
CCCCCCCCCC(C)(C1CC=C(C(=O)C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


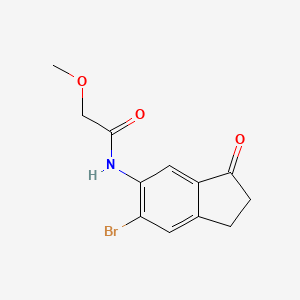
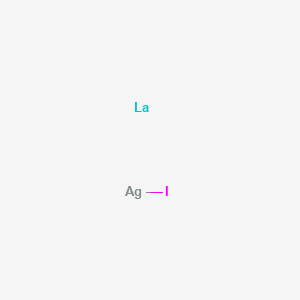
![2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole](/img/structure/B14235541.png)

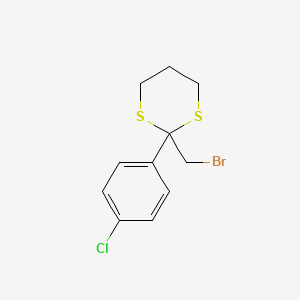
![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
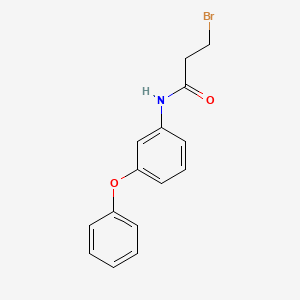
![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)
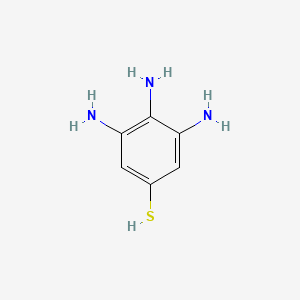
![1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B14235581.png)

